2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone 2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14523980
InChI: InChI=1S/C22H17BrN4OS/c23-19-8-6-17(7-9-19)20(28)15-29-22-26-25-21(18-10-12-24-13-11-18)27(22)14-16-4-2-1-3-5-16/h1-13H,14-15H2
SMILES:
Molecular Formula: C22H17BrN4OS
Molecular Weight: 465.4 g/mol

2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone

CAS No.:

Cat. No.: VC14523980

Molecular Formula: C22H17BrN4OS

Molecular Weight: 465.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone -

Specification

Molecular Formula C22H17BrN4OS
Molecular Weight 465.4 g/mol
IUPAC Name 2-[(4-benzyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-bromophenyl)ethanone
Standard InChI InChI=1S/C22H17BrN4OS/c23-19-8-6-17(7-9-19)20(28)15-29-22-26-25-21(18-10-12-24-13-11-18)27(22)14-16-4-2-1-3-5-16/h1-13H,14-15H2
Standard InChI Key NPCRRRUCFZDNCQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Br)C4=CC=NC=C4

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-triazole ring (position 3) bonded to a sulfanyl group (S-\text{S}-), which connects to a 4-bromophenyl-ethanone moiety. The triazole’s N1 and N2 positions are substituted with a benzyl group and a pyridin-4-yl ring, respectively (Figure 1). This arrangement creates a planar, conjugated system that may facilitate π-π stacking interactions in biological targets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC22H17BrN4OS\text{C}_{22}\text{H}_{17}\text{BrN}_4\text{OS}
Molecular Weight465.4 g/mol
IUPAC Name2-[(4-Benzyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-bromophenyl)ethanone
Canonical SMILESC1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Br)C4=CC=NC=C4
XLogP3-AA (Predicted)5.2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

Spectroscopic Characterization

While direct spectroscopic data for this compound is limited, analogous triazole derivatives exhibit distinct infrared (IR) absorption bands for C=N\text{C=N} (1600–1650 cm1^{-1}) and C-S\text{C-S} (650–750 cm1^{-1}) stretches . Nuclear magnetic resonance (NMR) signals for the pyridinyl protons typically appear as doublets in the δ 7.5–8.5 ppm range, while the benzyl methylene group resonates near δ 4.0–4.5 ppm .

Synthesis and Derivitization

Synthetic Pathways

The synthesis of 1,2,4-triazole derivatives generally proceeds through cyclocondensation or Huisgen azide-alkyne cycloaddition. For this compound, a plausible route involves:

  • Formation of the Triazole Core: Reaction of 4-benzyl-3-thiosemicarbazide with nicotinoyl chloride to generate the 1,2,4-triazole intermediate .

  • Sulfanyl Group Introduction: Nucleophilic substitution using 2-chloro-1-(4-bromophenyl)ethanone in the presence of a base (e.g., K2_2CO3_3).

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (%)
1Nicotinoyl chloride, DMF, 80°C, 12h65–70
22-Chloro-1-(4-bromophenyl)ethanone, K2_2CO3_3, acetone, reflux50–55

Structural Modifications

The bromophenyl and pyridinyl groups serve as handles for further functionalization:

  • Suzuki Coupling: Replacement of the bromine atom with aryl/heteroaryl groups via palladium catalysis.

  • Quaternization: Reaction of the pyridine nitrogen with alkyl halides to enhance water solubility .

ParameterValue
LogP (Lipophilicity)5.2
Plasma Protein Binding92%
CYP3A4 InhibitionModerate

Research Challenges and Future Directions

Despite its promising scaffold, experimental data on this specific compound remains scarce. Key research priorities include:

  • In Vitro Screening: Evaluation against NCI-60 cancer cell lines and ESKAPE pathogens.

  • Crystallographic Studies: Determination of binding modes with biological targets.

  • Formulation Development: Addressing poor aqueous solubility through prodrug strategies or nanoencapsulation .

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